molecular formula C10H14N4O2 B5518956 1-(dimethylamino)-3-(5-methyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione

1-(dimethylamino)-3-(5-methyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione

Cat. No.: B5518956
M. Wt: 222.24 g/mol
InChI Key: QCSFRQJNXMTUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(dimethylamino)-3-(5-methyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione is a useful research compound. Its molecular formula is C10H14N4O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 222.11167570 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant, Antitumor, and Antimicrobial Activities

Research has explored the synthesis of pyrazolopyridines, including compounds structurally related to 1-(dimethylamino)-3-(5-methyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione, for their potential antioxidant, antitumor, and antimicrobial properties. Microwave-assisted synthesis methods have been applied to create derivatives with significant biological activities. Notably, certain compounds exhibited high antioxidant activity using the DPPH assay and demonstrated promising antitumor activities against liver and breast cell lines. Furthermore, antibacterial and antifungal screenings revealed effectiveness against both Gram-positive and Gram-negative bacteria, underscoring their potential in medical research and pharmaceutical applications (El‐Borai et al., 2013).

Heterocyclic Synthesis

The chemical versatility of compounds similar to this compound has been harnessed in heterocyclic chemistry for the synthesis of various novel azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives. Such synthetic explorations contribute to the development of new chemical entities with potential applications in drug discovery and material science. The ability to incorporate thiazolo(3,2-a)benzimidazole moieties into these frameworks has expanded the chemical diversity and potential biological relevance of these compounds (Farag et al., 2011).

Structurally Diverse Library Generation

The use of derivatives akin to this compound as starting materials in alkylation and ring closure reactions showcases their utility in generating structurally diverse compound libraries. This strategy is pivotal for discovering new chemical entities with unique properties and activities, supporting advances in chemical and pharmaceutical research (Roman, 2013).

Coordination Chemistry and Catalysis

Investigations into the coordination chemistry of Cu(I) complexes with ligands related to this compound reveal insights into dimer-monomer equilibria and the impact of ligand structure on metal center coordination environments. Such studies are crucial for understanding the principles of coordination chemistry and for the development of new catalysts with applications in organic synthesis and industrial processes (Gennari et al., 2008).

Nanoparticle Research

The compound 1-phenyl-3-((dimethylamino)styryl)-5-((dimethylamino)phenyl)-2-pyrazoline, which shares functional groups with this compound, has been utilized in the formation of organic nanoparticles. Studies on these nanoparticles have revealed significant size-dependent effects on their optical properties, highlighting their potential for applications in photonic devices and materials science (Fu and Yao, 2001).

Properties

IUPAC Name

1-(dimethylamino)-3-(5-methylpyrazol-1-yl)pyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-7-4-5-11-13(7)8-6-9(15)14(10(8)16)12(2)3/h4-5,8H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSFRQJNXMTUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2CC(=O)N(C2=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.